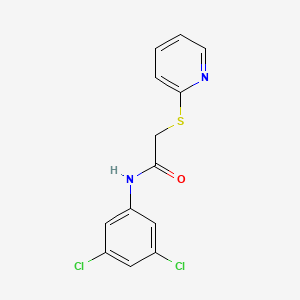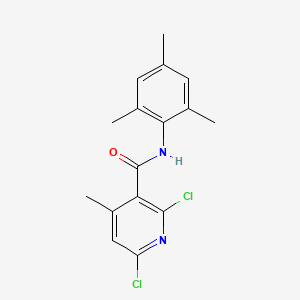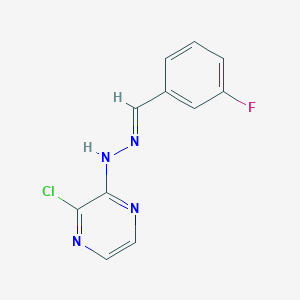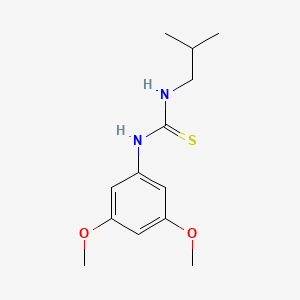![molecular formula C16H21NO4S B5724926 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid, also known as AMPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. AMPA is a non-competitive antagonist of the glutamate receptor, which plays a critical role in the regulation of synaptic plasticity and neuronal excitability.
科学研究应用
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a promising drug candidate for future clinical trials. Additionally, this compound has been used as a tool compound in neuroscience research to study the role of glutamate receptors in synaptic plasticity and neuronal excitability.
作用机制
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid acts as a non-competitive antagonist of the glutamate receptor by binding to a specific site on the receptor and blocking the binding of glutamate. This leads to a decrease in the excitatory neurotransmission mediated by the glutamate receptor, which can have both therapeutic and adverse effects depending on the context.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons. Additionally, this compound has been shown to decrease the levels of oxidative stress markers in the brain, suggesting that it may have antioxidant properties.
实验室实验的优点和局限性
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid has several advantages as a tool compound for neuroscience research. It is a highly specific antagonist of the glutamate receptor, allowing for precise modulation of glutamate signaling. Additionally, this compound has a long half-life, allowing for sustained effects on neuronal excitability. However, this compound also has limitations as a tool compound, including its potential for off-target effects and its non-specific effects on other glutamate receptor subtypes.
未来方向
There are several future directions for research on 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid. One area of interest is the development of more selective this compound receptor antagonists that can modulate glutamate signaling with greater specificity. Additionally, the potential therapeutic applications of this compound in neurological disorders warrant further investigation, particularly in clinical trials. Finally, the role of this compound in synaptic plasticity and neuronal excitability continues to be an active area of research, with new insights into its mechanism of action and physiological effects emerging.
合成方法
The synthesis of 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid involves the reaction of 4-methylphenylacetic acid with 1-azepanesulfonyl chloride in the presence of a base. The resulting product is then subjected to an acid-catalyzed dehydration to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful compound for scientific research.
属性
IUPAC Name |
(E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-13-6-7-14(8-9-16(18)19)12-15(13)22(20,21)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKRUYFECKPSNI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)


![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)

![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)







